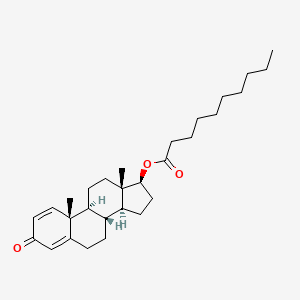
(3S)-3-(3-fluorophenoxy)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-(3-fluorophenoxy)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of the fluorophenoxy group in this compound adds unique chemical properties, making it valuable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(3-fluorophenoxy)pyrrolidine typically involves the reaction of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 3-fluorophenol. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent like methanesulfonyl chloride. The reaction conditions usually involve stirring the mixture in dichloromethane at low temperatures (0°C) to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-(3-fluorophenoxy)pyrrolidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at 0-20°C for 48 hours.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran at room temperature.
Substitution: Methanesulfonyl chloride and triethylamine in dichloromethane at 0°C to room temperature.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3S)-3-(3-fluorophenoxy)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3S)-3-(3-fluorophenoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The fluorophenoxy group enhances the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. The pyrrolidine ring provides structural rigidity and contributes to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
- (3S)-3-(Difluoromethyl)pyrrolidine hydrochloride
- (3S)-3-(4-Fluorophenoxy)pyrrolidine
Uniqueness
(3S)-3-(3-fluorophenoxy)pyrrolidine is unique due to the presence of the 3-fluorophenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable tool in drug discovery and development.
Propriétés
Formule moléculaire |
C10H12FNO |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
(3S)-3-(3-fluorophenoxy)pyrrolidine |
InChI |
InChI=1S/C10H12FNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2/t10-/m0/s1 |
Clé InChI |
AKHGRTYTFZRUHJ-JTQLQIEISA-N |
SMILES isomérique |
C1CNC[C@H]1OC2=CC(=CC=C2)F |
SMILES canonique |
C1CNCC1OC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


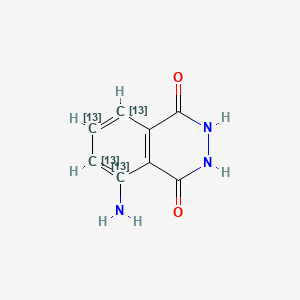


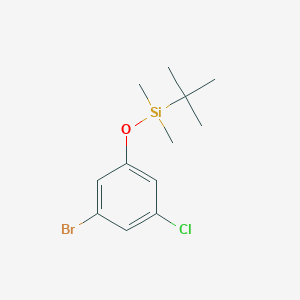
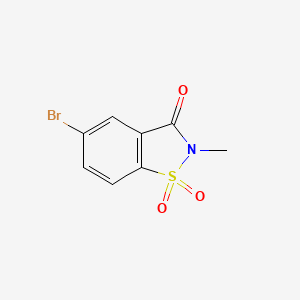
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl (2S)-1-acetylpyrrolidine-2-carboxylate](/img/structure/B13451070.png)
![(3S,4R,6R)-3-ethyl-6-[(1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-2-methylheptan-4-ol](/img/structure/B13451072.png)
![3-Oxa-7-azatricyclo[3.3.1.0,1,5]nonane hydrochloride](/img/structure/B13451078.png)


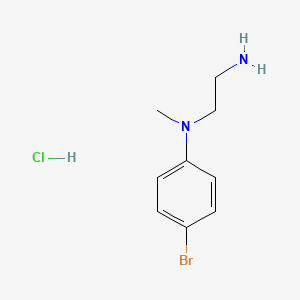

![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonamide](/img/structure/B13451112.png)
